
N-(2-aminoethyl)-2-phenylacetamide
説明
“N-(2-aminoethyl)-2-phenylacetamide” would be a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and an aminoethyl group (-NH-CH2-CH2-) in its structure. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be a subject of study in medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-2-phenylacetamide” would likely be influenced by the presence of the amide, phenyl, and aminoethyl groups. These groups could engage in various types of intermolecular interactions, such as hydrogen bonding or π-π stacking .
Chemical Reactions Analysis
Again, while specific reactions involving “N-(2-aminoethyl)-2-phenylacetamide” are not available, compounds with similar structures can undergo a variety of reactions. For instance, the amide group can participate in hydrolysis reactions, and the phenyl group can undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-aminoethyl)-2-phenylacetamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .
科学的研究の応用
Clinical Pharmacokinetics and Pharmacodynamics
Ketamine is a derivative of phencyclidine with primary action as an antagonist of the N-methyl-D-aspartate receptor, showing no affinity for gamma-aminobutyric acid receptors in the central nervous system. It exhibits a chiral structure, with the S(+)-enantiomer recognized for its potent anesthetic and analgesic properties. Ketamine undergoes oxidative metabolism, predominantly by cytochrome P450 enzymes, leading to various metabolites including norketamine. Its pharmacokinetic profile highlights poor oral bioavailability due to extensive first-pass metabolism, making alternative routes like nasal administration more viable for achieving rapid and relatively high plasma concentrations. The hemodynamic stability provided by ketamine during anesthesia, without significant respiratory function compromise, and its neuroprotective properties in animal studies, mark its significance in clinical applications (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Analgesic Properties
Ketamine's diverse pharmacological profile, including interactions with multiple receptor systems beyond its primary NMDA antagonist role, underlies its analgesic efficacy in chronic pain management. Despite limited formal research, evidence supports its utility in conditions like central pain, complex regional pain syndromes, fibromyalgia, ischemic pain, nonspecific neuropathic pain, phantom limb pain, and postherpetic neuralgia. Its role as a "third line analgesic" in severe neuropathic pain episodes, administered via IV or subcutaneous infusion, highlights its potential in pain management where standard options are ineffective. The evidence for ketamine's efficacy in chronic pain treatment ranges from moderate to weak, indicating a need for further controlled studies to solidify its place in pain management protocols (Hocking & Cousins, 2003).
Psychiatric Applications
Exploration of N-acetylcysteine, a molecule related to the metabolism of compounds like N-(2-aminoethyl)-2-phenylacetamide, in psychiatric disorders reveals its potential in modulating several neurological pathways, including those altered by ketamine. This modulation encompasses glutamate dysregulation, oxidative stress, and inflammation, which are beneficial for brain functions. The evidence supports the use of N-acetylcysteine as an adjunct treatment in reducing symptoms of schizophrenia and in substance use disorders, particularly in reducing craving and preventing relapse in cocaine and cannabis use. However, its effects on obsessive-compulsive disorders and mood disorders require further investigation. The safety and tolerability of N-acetylcysteine, with minimal adverse effects, complement the therapeutic potential of related compounds like ketamine in psychiatric applications (Ooi, Green, & Pak, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMOHSZCIYGHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-phenylacetamide | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

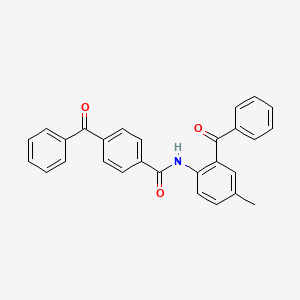
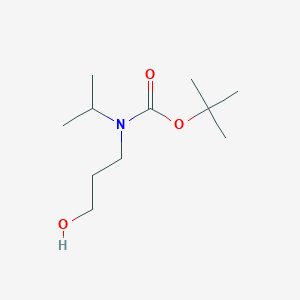
![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)
![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)
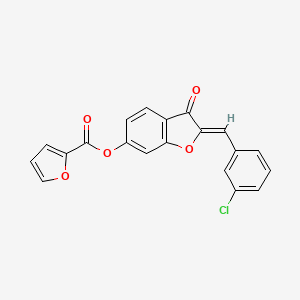
![3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944753.png)
![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944756.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
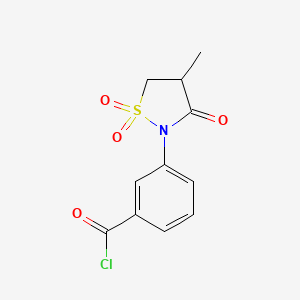
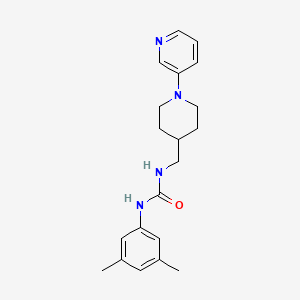
![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)
![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)
